Welcome to the BenchChem Online Store!
molecular formula C14H12O2 B3093329 1-(1-Naphthyl)cyclopropanecarboxylic acid CAS No. 124276-38-6

1-(1-Naphthyl)cyclopropanecarboxylic acid

Cat. No. B3093329
M. Wt: 212.24 g/mol
InChI Key: OUJODVKEBCXFEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05519034

Procedure details

A mixture of 1-(1-naphthyl)cyclopropanecarbonitrile (60.7 g, prepared in a similar manner to that described in Example N9) and 10% aqueous potassium hydroxide solution was stirred and heated under reflux for 16 hours. Ethylene glycol (250 ml) was added and the mixture was heated under reflux for 5 hours. Each time complete solution was achieved, further water was added to cloud point. Water (500 ml) was added and the mixture was allowed to stand for 16 hours. The resulting solid was removed by filtration. The filtrate was diluted with water (800 ml), filtered, and the filtrate acidified by addition of dilute hydrochloric acid. The resulting solid was collected by filtration, washed with water and dried in air, yielding 1-(1-naphthyl)cyclopropane carboxylic acid (25.9 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([C:11]2([C:14]#N)[CH2:13][CH2:12]2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[OH-:16].[K+].C(O)C[OH:20]>O>[C:1]1([C:11]2([C:14]([OH:20])=[O:16])[CH2:13][CH2:12]2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C1(CC1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
C(CO)O
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in a similar manner to that
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The resulting solid was removed by filtration
ADDITION
Type
ADDITION
Details
The filtrate was diluted with water (800 ml)
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
the filtrate acidified by addition of dilute hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in air

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C1(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 25.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.